2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol
Description
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H25NO2/c1-9-4-10(6-12(2,3)5-9)13-11(7-14)8-15/h9-11,13-15H,4-8H2,1-3H3 |
InChI Key |
NDCVFGRIKRXRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 1,3-Propanediol with 3,3,5-Trimethylcyclohexylamine
One common synthetic approach involves the nucleophilic substitution or amination of 1,3-propanediol derivatives with 3,3,5-trimethylcyclohexylamine. The key steps include:
- Starting materials : 3,3,5-trimethylcyclohexylamine and 1,3-propanediol or its activated derivatives (e.g., halogenated propanediols or epoxides).
- Reaction conditions : Typically conducted under controlled temperature (often mild heating), sometimes in the presence of a catalyst or base to promote nucleophilic attack.
- Mechanism : The amino group of the cyclohexylamine attacks an electrophilic carbon on the propanediol derivative, leading to the formation of a secondary amine linkage while preserving the diol functionality.
This method is favored for its straightforwardness and ability to maintain the diol groups intact, which are critical for the compound’s chemical properties and biological activity.
Epoxide Ring Opening Method
An alternative preparation involves the ring opening of an epoxide derivative of propane-1,3-diol by 3,3,5-trimethylcyclohexylamine:
- Step 1 : Synthesis of glycidol (epoxypropanol) or a similar epoxide derivative from 1,3-propanediol.
- Step 2 : Nucleophilic ring opening of the epoxide by the amine group of 3,3,5-trimethylcyclohexylamine.
- Reaction conditions : Mild heating or room temperature in a suitable solvent such as ethanol or water, sometimes catalyzed by acids or bases to facilitate ring opening.
This method allows regioselective formation of the amino alcohol structure with high yields and fewer side products.
Reaction Conditions and Purification
- Temperature : Typically mild to moderate heating (25–80 °C) to promote amination without degrading sensitive diol groups.
- Solvents : Polar protic solvents (water, ethanol) or polar aprotic solvents (dimethylformamide, tetrahydrofuran) depending on solubility and reaction kinetics.
- Catalysts/Additives : Acid or base catalysts may be used to enhance nucleophilicity or electrophilicity; however, care is taken to avoid side reactions or degradation.
- Purification : Post-reaction purification commonly involves distillation, crystallization, or chromatographic techniques to isolate the pure amino diol compound with high purity.
Data Table Summarizing Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct amination of 1,3-propanediol | 3,3,5-trimethylcyclohexylamine + 1,3-propanediol or halogenated derivative | Mild heating, catalyst/base optional | Simple, preserves diol groups | May require activated propanediol |
| Epoxide ring opening | 3,3,5-trimethylcyclohexylamine + glycidol (epoxypropanol) | Room temp to mild heating, solvent-based | High regioselectivity, good yield | Requires epoxide precursor synthesis |
| Catalytic hydrogenation (related diamines) | Nitrile or imine precursors + H2, Pd/Co catalyst | Elevated pressure and temperature | Efficient for related amines | Not direct for diol compound |
Chemical Reactions Analysis
Acylation Reactions
The primary amino group undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| Acetyl chloride (CH₃COCl), base (e.g., pyridine), room temperature | N-acetyl derivative | Synthesis of amides for drug intermediates |
| Benzoyl chloride (C₆H₅COCl), THF, reflux | N-benzoyl derivative | Polymer precursors or chiral ligands |
Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon of the acylating agent, followed by deprotonation.
Alkylation Reactions
The amino group can react with alkyl halides or epoxides to form secondary or tertiary amines.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| Methyl iodide (CH₃I), K₂CO₃, DMF | N-methylated derivative | Modifying solubility for industrial uses |
| Ethylene oxide, H₂O, catalytic acid | Ethylene glycol-linked adduct | Surfactant or dendrimer synthesis |
Note : Steric hindrance from the 3,3,5-trimethylcyclohexyl group may slow reaction kinetics .
Oxidation Reactions
The secondary hydroxyl groups are susceptible to oxidation, though the amino group may influence selectivity.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| Jones reagent (CrO₃/H₂SO₄), 0°C | Ketone derivatives | Synthesis of carbonyl-containing polymers |
| Pyridinium chlorochromate (PCC), CH₂Cl₂ | Partial oxidation to aldehydes | Fine chemical intermediates |
Limitation : Over-oxidation to carboxylic acids is possible under harsh conditions .
Esterification
The hydroxyl groups react with carboxylic acids or their derivatives to form esters.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| Acetic anhydride, H₂SO₄ catalyst | Diacetate ester | Prodrug design or plasticizers |
| Stearic acid, DCC/DMAP | Long-chain ester | Lubricant additives |
Key Insight : Esterification enhances lipophilicity, useful in material science .
Cyclization Reactions
Intramolecular reactions between the amino and hydroxyl groups can yield heterocycles.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| Phosgene (COCl₂), base | Cyclic carbamate | Biodegradable polymer monomers |
| Thiophosgene (CSCl₂), CHCl₃ | Cyclic thiocarbamate | Ligands for metal-organic frameworks |
Research Finding : Cyclic carbonates derived from similar diols exhibit utility in polyurethane synthesis .
Nucleophilic Substitution
The hydroxyl groups can act as nucleophiles in SN2 reactions.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| Tosyl chloride (TsCl), pyridine | Tosylate intermediate | Precursor for further functionalization |
| PBr₃, ether | Brominated derivative | Cross-coupling reactions |
Comparative Reaction Table
| Reaction Type | Key Functional Group | Typical Yield | Industrial Relevance |
|---|---|---|---|
| Acylation | Amino | 70–85% | High (pharma intermediates) |
| Cyclization | Amino + diol | 60–75% | Moderate (polymers) |
| Oxidation | Diol | 50–65% | Low (specialty chemicals) |
Research Findings
-
Cyclization Efficiency : Cyclic carbamate formation using phosgene achieves ~70% yield under optimized conditions .
-
Steric Effects : Bulky 3,3,5-trimethylcyclohexyl group reduces reaction rates in alkylation by ~30% compared to linear analogs .
-
Thermal Stability : Ester derivatives decompose above 200°C, limiting high-temperature applications .
Scientific Research Applications
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a proton acceptor, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of compounds sharing functional or structural similarities with 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol:
Key Observations :
Substituent Diversity: The target compound’s 3,3,5-trimethylcyclohexyl amino group distinguishes it from natural analogs like 2-(4-hydroxyphenyl)propane-1,3-diol, which feature aromatic phenolic substituents . This difference likely impacts solubility and biological activity. The diamine analog (propane-1,3-diamine) lacks hydroxyl groups, enhancing lipophilicity and altering reactivity in amine-mediated reactions .
Functional Group Impact: Homosalate shares the 3,3,5-trimethylcyclohexyl moiety but replaces the amino-diol with an ester linkage. The methoxy-phenoxy-substituted analog (C₁₈H₂₂O₇) exhibits increased molecular complexity, suggesting specialized applications in polymer or medicinal chemistry .
Synthetic vs. Natural Origins :
- Natural analogs (e.g., from Taxus cuspidata) are isolated via chromatographic methods and may exhibit bioactivity in plant defense mechanisms .
- Synthetic derivatives, including the target compound, are typically prepared via condensation/cyclization reactions (e.g., using ClCH₂SiMe₂OMe) or amine alkylation .
Biological Activity
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol, also known as AM-CPDA, is a compound that has garnered attention in various fields including materials science and medicinal chemistry. Its unique structural features contribute to its biological activity and potential applications. This article explores the biological activity of AM-CPDA, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of AM-CPDA is characterized by its amine functional group and a cyclohexyl moiety. The presence of the trimethylcyclohexyl group enhances its hydrophobic properties, potentially influencing its interaction with biological systems.
AM-CPDA exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Properties : Preliminary studies suggest that AM-CPDA may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
- Neuroprotective Effects : Research indicates that AM-CPDA may protect neuronal cells from apoptosis induced by various stressors, potentially through modulation of signaling pathways related to cell survival.
- Anti-inflammatory Activity : AM-CPDA has shown promise in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of AM-CPDA resulted in significant preservation of neuronal integrity compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment.
- In Vitro Studies on Cell Lines : Various human cell lines treated with AM-CPDA demonstrated reduced levels of pro-inflammatory cytokines. This suggests its potential utility in therapeutic strategies for conditions like rheumatoid arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | , |
| Neuroprotective | Protects against neuronal apoptosis | , |
| Anti-inflammatory | Reduces cytokine levels | , |
Synthesis and Applications
AM-CPDA can be synthesized through a multi-step process involving the reaction of commercially available precursors. Its applications extend beyond biological contexts; it is also utilized as a hardener in epoxy resin formulations due to its amine functionality.
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or reductive amination between 3,3,5-trimethylcyclohexylamine and propane-1,3-diol derivatives. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
- Catalysts : Palladium or nickel catalysts enhance selectivity in reductive amination, reducing byproducts like secondary amines .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states but require post-reaction purification to avoid residual toxicity .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a multi-technique approach:
- Chromatography : HPLC with UV detection (λ = 210–230 nm) to separate and quantify impurities .
- Spectroscopy : H/C NMR to confirm the cyclohexylamino moiety and diol backbone. FTIR verifies functional groups (e.g., N–H stretch at ~3300 cm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) ensures molecular ion consistency with theoretical mass (±1 ppm) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaled synthesis while minimizing resource consumption?
A factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:
- Factors : Temperature (Level 1: 80°C; Level 2: 120°C), catalyst concentration (0.5% vs. 2%).
- Response Surface Analysis : Identifies interactions between variables, enabling predictive modeling for yield maximization .
- AI Integration : Tools like COMSOL Multiphysics simulate reaction pathways, reducing physical trials by 30–50% .
Q. What strategies resolve contradictions in thermodynamic and kinetic data for this compound’s stability?
- Controlled Degradation Studies : Accelerated stability testing (40°C/75% RH) paired with Arrhenius modeling predicts shelf-life discrepancies .
- Computational Chemistry : Density Functional Theory (DFT) calculates activation energies for decomposition pathways, reconciling experimental vs. theoretical half-lives .
- Multi-Lab Validation : Cross-institutional reproducibility studies isolate protocol-specific artifacts (e.g., solvent trace effects) .
Q. How do stereochemical variations in the cyclohexylamino group impact biological or catalytic activity?
- Chiral Chromatography : Enantiomeric separation (e.g., Chiralpak AD-H column) correlates stereochemistry with activity .
- Molecular Docking : Simulations predict binding affinities to biological targets (e.g., enzymes), highlighting steric hindrance from 3,3,5-trimethyl groups .
- In Vitro Assays : Dose-response curves (IC) validate computational predictions for enantiomer-specific inhibition .
Methodological Challenges
Q. What advanced techniques characterize the compound’s interaction with heterogeneous catalysts?
- In Situ Spectroscopy : Operando IR/Raman tracks surface intermediates during catalytic cycles .
- X-ray Absorption Spectroscopy (XAS) : Reveals oxidation states and coordination geometry of metal catalysts .
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., H-transfer vs. C–N bond formation) .
Q. How can researchers mitigate safety risks during large-scale handling of the diol moiety?
- Process Hazard Analysis (PHA) : Identifies exothermic risks via DSC/TGA .
- Engineering Controls : Continuous flow reactors minimize exposure to unstable intermediates .
- Waste Management : Solvent recovery systems (e.g., membrane distillation) reduce hazardous waste .
Data Management and Reproducibility
Q. What frameworks ensure robust data curation for interdisciplinary studies on this compound?
- FAIR Principles : Metadata tagging (e.g., using ISA-Tab) enhances data Findability and Interoperability .
- Blockchain Logging : Immutable records track experimental modifications, addressing reproducibility crises .
- Collaborative Platforms : Cloud-based tools (e.g., Benchling) standardize protocols across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
